4,4-difluoropent-1-en-3-yl acetate
Description
Properties
CAS No. |
2758002-65-0 |
|---|---|
Molecular Formula |
C7H10F2O2 |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoropent-1-en-3-yl acetate typically involves the fluorination of a suitable precursor, followed by esterification. One common method is the fluorination of pent-1-en-3-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting 4,4-difluoropent-1-en-3-ol is then esterified with acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropent-1-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 4,4-difluoropentanoic acid or 4,4-difluoropentanone.
Reduction: Formation of 4,4-difluoropent-1-en-3-ol.
Substitution: Formation of various substituted pentenes depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C7H10F2O2
Molecular Weight: 164.15 g/mol
IUPAC Name: 4,4-difluoropent-1-en-3-yl acetate
Physical State: Liquid at room temperature
Key Features:
- Contains two fluorine atoms at the fourth carbon.
- An acetate group attached to the third carbon enhances reactivity.
Synthetic Applications
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:
| Type of Reaction | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or ketones | KMnO4, CrO3 |
| Reduction | Converts acetate to alcohol | LiAlH4, NaBH4 |
| Substitution | Fluorine can be replaced by other groups | NaI in acetone |
The presence of both a double bond and an acetate group facilitates diverse pathways for synthetic chemistry, making it useful in creating novel compounds with specific properties.
Biological Applications
Research indicates that this compound exhibits potential biological activity. Studies have focused on its interactions with enzymes and receptors due to the enhanced binding affinity imparted by fluorine atoms.
Pharmaceutical Development
In medicinal chemistry, this compound is being investigated as a precursor for pharmaceuticals. Its unique properties may lead to the development of new drugs targeting various diseases. For example:
- Drug Development: The compound's ability to serve as an intermediate in synthesizing biologically active compounds is under exploration.
- Potential Therapeutics: Its role as a dopamine receptor antagonist has been suggested in recent patents .
Industrial Applications
Industrially, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its unique chemical characteristics make it suitable for applications such as:
- Chemical Synthesis: Used in the creation of agrochemicals and fine chemicals.
- Material Science: Potential applications in developing new materials with specific functional properties.
Case Studies and Research Findings
Numerous studies have explored the applications of this compound:
-
Synthesis of Novel Drug Candidates:
- Researchers have synthesized derivatives that exhibit enhanced pharmacological profiles.
-
Biological Activity Studies:
- Investigations into enzyme inhibition mechanisms have shown promising results for drug development.
-
Industrial Use Cases:
- Companies have reported successful applications in producing agrochemicals that leverage the compound's unique properties.
Mechanism of Action
The mechanism of action of 4,4-difluoropent-1-en-3-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The acetate group can be hydrolyzed to release the active fluorinated alcohol, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : Aliphatic fluorine (as in this compound) reduces polarity compared to aromatic fluorine (e.g., ) but enhances steric and electronic effects at the substitution site .
- Ester Type: Acetate esters (e.g., target compound) are less electrophilic than phosphonofluoridates () but more hydrolytically stable than diketones () .
Q & A
Q. What synthetic routes are available for preparing 4,4-difluoropent-1-en-3-yl acetate, and how can stereospecificity be ensured?
The synthesis of fluorinated alkenes like this compound often involves catalytic cross-coupling or fluorination strategies. A stereospecific approach may adapt methodologies from analogous compounds, such as the palladium-catalyzed allyl-allyl cross-coupling of internal allyl electrophiles with allylboron reagents. For example, the synthesis of (E)-4-(4-(trifluoromethyl)phenyl)pent-3-en-2-yl acetate employs stereoretentive conditions to preserve alkene geometry . Fluorination steps may utilize sodium chlorodifluoroacetate as a difluorocarbene source, a method validated in dihydrofuran synthesis . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and verifying stereochemistry using nuclear Overhauser effect (NOE) NMR experiments.
Q. What analytical techniques are recommended for characterizing this compound?
Characterization should combine spectroscopic and chromatographic methods:
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and purity, referencing fragmentation patterns from NIST databases .
- NMR Spectroscopy: , , and NMR to resolve fluorine coupling patterns and verify acetate/alkene substitution. For example, NMR chemical shifts for geminal difluorides typically range from -90 to -120 ppm .
- Infrared (IR) Spectroscopy: Detect ester carbonyl (C=O) stretching near 1740 cm and C-F stretches at 1100–1200 cm.
Q. How should researchers handle and store this compound safely?
Safety protocols align with those for volatile fluorinated esters:
- Storage: In airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or polymerization.
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
- First Aid: Immediate rinsing with water for skin/eye contact, referencing safety data sheets for structurally similar acetates (e.g., (4-ethenylphenyl) acetate) .
Advanced Research Questions
Q. How can computational methods optimize the regioselectivity of fluorination in this compound derivatives?
Density Functional Theory (DFT) calculations can model transition states to predict fluorination outcomes. For example, studies on difluorocarbene intermediates generated from sodium chlorodifluoroacetate reveal that electron-deficient alkenes favor nucleophilic attack at the less substituted carbon . Pairing DFT with experimental validation (e.g., X-ray crystallography of intermediates) enhances mechanistic understanding. Software like Gaussian or ORCA is recommended for these simulations .
Q. What strategies resolve contradictions in reaction yield data for fluorinated alkene syntheses?
Yield discrepancies often arise from variable fluorine steric effects or moisture sensitivity. To address this:
- Reproducibility Checks: Strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere).
- Byproduct Analysis: Use high-resolution LC-MS to identify side products like hydrolyzed esters or defluorinated species.
- Statistical Design of Experiments (DoE): Apply factorial designs to isolate critical variables (e.g., temperature, catalyst loading) .
Q. How does the electronic nature of the acetate group influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing acetate group polarizes the alkene, enhancing electrophilicity at the β-carbon. This facilitates nucleophilic attacks or metal-catalyzed couplings. For instance, in palladium-catalyzed reactions, the acetate stabilizes π-allyl intermediates, improving reaction rates and selectivity. Comparative studies with non-acetylated analogs (e.g., 4,4-difluoropent-1-en-3-ol) can quantify this effect via kinetic isotope experiments or Hammett plots .
Q. What advanced spectroscopic techniques elucidate conformational dynamics in this compound?
- Dynamic NMR (DNMR): Resolves rotational barriers in the acetate moiety by variable-temperature NMR.
- Fluorine-Proton Coupling Analysis: - HOESY experiments map spatial proximity between fluorine and adjacent protons.
- Time-Resolved IR Spectroscopy: Tracks real-time conformational changes during thermal or photochemical reactions .
Methodological Resources
- Stereochemical Analysis: Use X-ray crystallography for unambiguous structural confirmation, as demonstrated in studies of fluorinated diketones .
- Reaction Optimization: Reference protocols for fluorinated intermediates, such as buffer preparation in HPLC assays (e.g., sodium acetate/1-octanesulfonate at pH 4.6) .
- Data Validation: Cross-reference spectral data with EPA DSSTox or PubChem entries for fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
